![molecular formula C11H12N4S B1328059 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 1033463-26-1](/img/structure/B1328059.png)
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile” is a compound that has been evaluated for anticonvulsant activity . It is part of a series of compounds designed and synthesized with the structural requirements of pharmacophore in mind . The compound has a molecular formula of C11H12N4S and a molecular weight of 232.31 .
科学的研究の応用
Chemical Synthesis and Biological Activities
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile is involved in the synthesis of various heterocyclic compounds due to its potential reactivity. The compound has been utilized in reactions leading to the formation of derivatives with notable antimicrobial and antiviral activities. For instance, the reaction with certain reagents can yield compounds that have been studied for their biological activities, demonstrating the broad utility of this chemical in synthesizing biologically active molecules (Badahdah, Hamid, & Noureddin, 2015).
Novel Synthesis Methods
Research has also focused on novel synthesis methods involving this compound, leading to the creation of new chemical entities with unique structures. For example, heating it with specific reagents can result in ring contraction and the introduction of new functional groups, opening avenues for further chemical modifications and applications in various fields of chemistry and pharmacology (Kapratwar, Baheti, & Kuberkar, 2005).
Antimicrobial Properties
Several studies have demonstrated the antimicrobial properties of derivatives synthesized from this compound. These compounds have been tested against a variety of bacterial and fungal strains, showing significant activity and suggesting potential applications in developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Molecular Structure and Design
The structural analysis of derivatives from this compound has contributed to a deeper understanding of molecular interactions and design principles. X-ray crystallography and other analytical techniques have been employed to elucidate the molecular structures, which is crucial for the rational design of compounds with desired biological or physical properties (Sun & Cui, 2008).
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to the inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacterium .
Biochemical Pathways
The biochemical pathways affected by 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile are likely related to the biosynthesis of arabinogalactan due to the inhibition of DprE1 . The disruption of this pathway leads to the downstream effect of compromised cell wall integrity in Mycobacterium tuberculosis, which can result in bacterial death .
Pharmacokinetics
The physicochemical properties of benzothiazole derivatives can influence their bioavailability .
Result of Action
The result of the action of this compound is likely the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of the biosynthesis of arabinogalactan . This leads to the compromise of the bacterial cell wall, which can result in bacterial death .
生化学分析
Biochemical Properties
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which are often observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the breakdown of proteins and other biomolecules, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is often directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, ensuring its proper function .
特性
IUPAC Name |
3-[amino-(4-methyl-1,3-benzothiazol-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-4-2-5-9-10(8)14-11(16-9)15(13)7-3-6-12/h2,4-5H,3,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPISEGGGXAGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
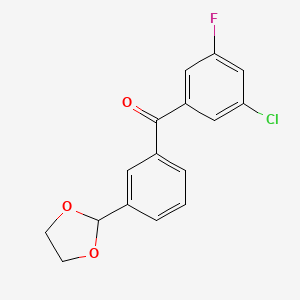
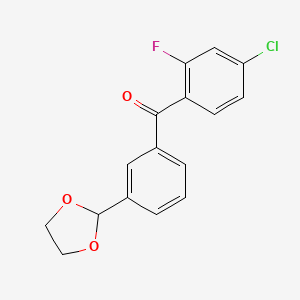

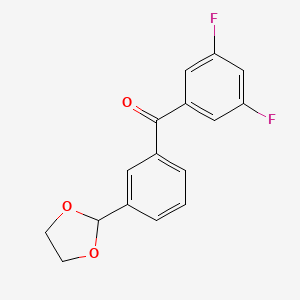

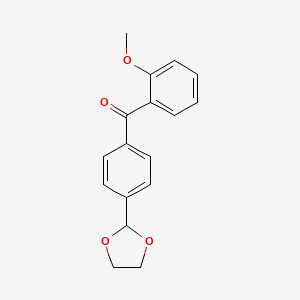
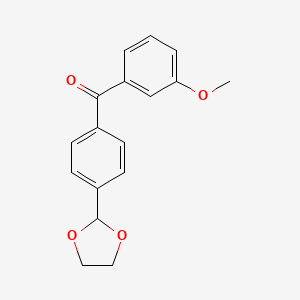
![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)
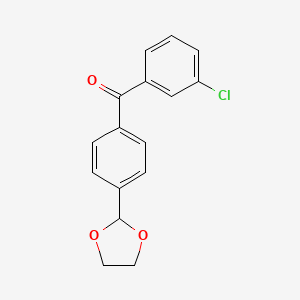

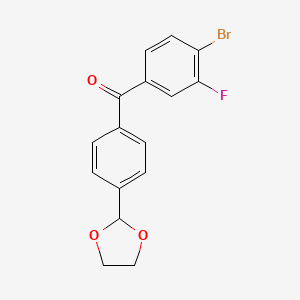

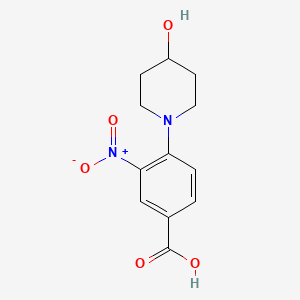
![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)
